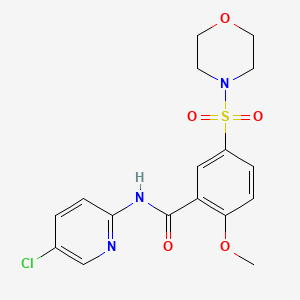![molecular formula C18H15Cl2NO2 B4973498 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPIQ belongs to the class of quinoline-based compounds and has been found to possess several unique properties that make it an attractive candidate for various biochemical and physiological studies.
Mechanism of Action
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline exerts its pharmacological effects by binding to the ion channel of the NMDA receptor and blocking the influx of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron and a reduction in the strength of the synaptic connections between neurons.
Biochemical and Physiological Effects:
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been shown to have several biochemical and physiological effects, including a reduction in the release of neurotransmitters such as glutamate and dopamine. It has also been found to have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal damage and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in various biological systems. However, one limitation of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, including the development of new synthetic methods for the compound, the investigation of its effects on other types of glutamate receptors, and the exploration of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the NMDA receptor and has several unique properties that make it an attractive candidate for various biochemical and physiological studies. While there are some limitations to using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments, its potential future directions for research make it an exciting area of study in the field of neuroscience.
Synthesis Methods
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 3-(2,6-dichlorophenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization techniques.
Scientific Research Applications
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
properties
IUPAC Name |
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c19-14-7-2-8-15(20)18(14)23-12-4-11-22-16-9-1-5-13-6-3-10-21-17(13)16/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICLBDKBCRPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2,6-Dichlorophenoxy)propoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)

![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)
![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)